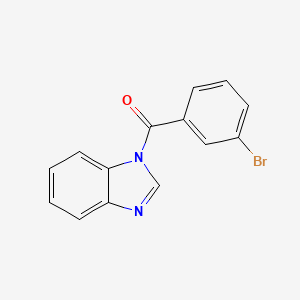![molecular formula C19H24N4O3 B5563280 N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide is a compound of interest in medicinal chemistry. Its structure comprises various functional groups like benzodioxin, pyrazole, and acetamide, contributing to its unique properties and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes. For example, the synthesis of similar pyrazole-based compounds involves reactions like condensation and cyclization, often requiring specific catalysts and controlled conditions to achieve the desired product (Taylor & Patel, 1992).
Molecular Structure Analysis
The molecular structure is characterized by the presence of a benzodioxin ring, a pyrazole moiety, and an acetamide group. These structures are key to the compound's properties and potential biological activity. Advanced techniques like NMR and Mass Spectroscopy are typically used to elucidate these structures (Shibuya et al., 2018).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions due to their functional groups. For instance, reactions involving the pyrazole ring or the acetamide group can lead to the formation of new compounds with diverse biological activities (Silva et al., 2011).
Physical Properties Analysis
The physical properties like solubility, melting point, and stability are influenced by the compound's molecular structure. For example, the presence of the benzodioxin ring can affect the compound's solubility and stability (Acharya et al., 2020).
Chemical Properties Analysis
The chemical properties such as reactivity, acid-base behavior, and electrophilic/nucleophilic properties are determined by the functional groups present. These properties are crucial in understanding the compound's interactions in biological systems (Alqasoumi et al., 2009).
Scientific Research Applications
Heterocyclic Compound Synthesis and Stability
Structure-Activity Relationships of PI3K/mTOR Inhibitors
Research on benzothiazole derivatives like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has shown potent inhibition of PI3Kα and mTOR, highlighting the importance of heterocyclic analogues in developing metabolic stability and improving drug efficacy (Stec et al., 2011).
Antimicrobial and Antifungal Applications
Innovative Heterocycles Against Cotton Leafworm
The synthesis of diverse heterocycles, including pyrrole and pyrazole derivatives, has been explored for their insecticidal properties against Spodoptera littoralis, demonstrating the potential for chemical compounds to contribute to agricultural pest control (Fadda et al., 2017).
Antitumor Activity
Novel Antitumor Derivatives
Research into pyrazole and thiophene derivatives containing a pyrazole moiety has shown significant antitumor activity, suggesting the potential of heterocyclic compounds in cancer treatment (Alqasoumi et al., 2009).
Coordination Complexes and Antioxidant Activity
Pyrazole-Acetamide Coordination Complexes
Studies on pyrazole-acetamide derivatives have led to the synthesis of coordination complexes with significant antioxidant activity, highlighting the role of these compounds in developing new therapeutic agents (Chkirate et al., 2019).
Drug Discovery and Synthesis
Drug-Likeness and Microbial Investigation
The synthesis of dihydropyrrolone conjugates from heterocyclic precursors has been investigated for their drug-likeness properties and antimicrobial activities, showing the versatility of these compounds in drug development (Pandya et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-[1-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13(24)20-16-5-6-23(12-16)11-15-10-22(2)21-19(15)14-3-4-17-18(9-14)26-8-7-25-17/h3-4,9-10,16H,5-8,11-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYINAPVRSSTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5563200.png)
![2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5563204.png)
![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)
![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)
![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5563223.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)

![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![5-[(3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5563281.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)